diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
Overview
Description
Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate is an organic compound with the molecular formula C17H19NO4. It is a white to pale yellow solid with low solubility, commonly used as an intermediate in organic synthesis . This compound features a pyrrole ring substituted with methyl, phenyl, and diethyl ester groups, making it a versatile building block in chemical research and industrial applications .
Preparation Methods
The synthesis of diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate typically involves organic synthetic chemistry techniques. The reaction conditions often involve refluxing the reactants in an appropriate solvent, followed by purification steps such as recrystallization or chromatography . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can yield partially or fully reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the pyrrole ring.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets and pathways relevant to its chemical structure. The pyrrole ring can participate in various biochemical interactions, influencing enzyme activity, receptor binding, and other cellular processes . The specific pathways and targets depend on the context of its application, such as its role in synthetic chemistry or biological research.
Comparison with Similar Compounds
Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 3,4-pyrroledicarboxylate: Another pyrrole derivative with different substitution patterns, used in similar synthetic applications.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: A structurally related compound with different methyl group positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular synthetic and research applications .
Properties
IUPAC Name |
diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-21-16(19)13-11(3)18-15(17(20)22-5-2)14(13)12-9-7-6-8-10-12/h6-10,18H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCFVRPMQNZKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303018 | |
Record name | diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3651-13-6 | |
Record name | NSC156122 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96FY6447U7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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